molecular formula C22H25N5O2S B2496987 N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide CAS No. 375833-32-2

N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide

Cat. No. B2496987
CAS RN: 375833-32-2
M. Wt: 423.54
InChI Key: FSWGHAOECINOMX-UHFFFAOYSA-N
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Description

The compound is related to a class of molecules that have been extensively studied for their various biological activities and chemical properties. The structure and function of such molecules can be significantly altered through synthetic modifications, which enable the exploration of their therapeutic potential and chemical behavior.

Synthesis Analysis

The synthesis of N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide and its analogs involves multiple steps, including amidation, sulfonylation, and potentially halogenation. These processes allow for the introduction of specific functional groups that significantly impact the molecule's activity and solubility (Siddiqui et al., 2008; Mun et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by extensive intra- and intermolecular hydrogen bonds. These interactions are crucial for the stability of the molecular conformation and can form various supramolecular architectures, such as dimeric units, chains of molecules, or even macrocyclic rings, depending on the specific substituents present in the molecule (Siddiqui et al., 2008).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its sulfonamide and carbamoyl groups, which are involved in hydrogen bonding. These groups make the molecule amenable to further chemical modifications, allowing the synthesis of a wide range of derivatives with varied biological activities. The presence of dimethylpyrimidin and dimethylphenyl groups also contributes to the molecule's chemical properties, enabling interactions with various biological targets (Siddiqui et al., 2008).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are closely related to their molecular structure. The extensive hydrogen bonding within and between molecules can lead to the formation of stable crystalline structures, which are essential for the determination of the molecule's physical characteristics and its behavior in different solvents (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the compound's functional groups. The sulfonamide group, in particular, plays a crucial role in the molecule's interactions with biological targets, affecting its potential as a therapeutic agent. Modifications to the molecule's structure can lead to changes in its chemical behavior, enabling the exploration of new biological activities and chemical reactions (Siddiqui et al., 2008).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-14-6-10-20(11-7-14)30(28,29)27(19-9-8-15(2)16(3)12-19)21(23)26-22-24-17(4)13-18(5)25-22/h6-13H,1-5H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWGHAOECINOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)C)C(=NC3=NC(=CC(=N3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)C)/C(=N/C3=NC(=CC(=N3)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N-(N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl)-4-methylbenzenesulfonamide

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